molecular formula C19H30N2O3S B2378142 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320889-29-8

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2378142
M. Wt: 366.52
InChI Key: YXRWXLBHYQGTQT-UHFFFAOYSA-N
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Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, commonly known as TPSD, is a chemical compound that has been widely studied in the field of medicinal chemistry. TPSD is a diazepane derivative that has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Spectral Properties

The synthesis of porphyrazines with annulated diazepine rings, specifically the Mg II complex of 4-tert-butylphenyl substituted tetra(1,4-diazepino)porphyrazine, demonstrates the significance of 1,4-diazepane derivatives in chemical research. Tarakanov et al. (2011) investigated the solvent effects on the UV-Vis and 1H NMR spectral properties of this compound, noting peculiar behaviors such as dimerization influenced by intermolecular hydrogen bonding. This research contributes to the understanding of the chemical and physical properties of diazepine-based compounds in different environments (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

Catalysis and Organic Synthesis

The introduction of novel catalysts like N-sulfonated Brönsted acidic catalysts showcases the application of diazepine derivatives in facilitating organic reactions. Goli-Jolodar, Shirini, and Seddighi (2016) explored the use of such catalysts for synthesizing polyhydroquinoline derivatives via Hantzsch condensation, highlighting the efficiency and reusability of these catalysts in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Multicomponent Synthesis

A significant application is found in the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. Banfi et al. (2007) utilized this approach for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method represents a short, efficient route to diazepane or diazocane systems, showcasing the versatility of 1,4-diazepane derivatives in complex organic syntheses (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Synthesis of Fluorinated Alkenes

In the field of synthetic chemistry, compounds like 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) have been developed as efficient fluoromethylidene synthons. Zhu, Ni, Zhao, and Hu (2010) demonstrated their use in the synthesis of monofluorinated alkenes via Julia-Kocienski olefination, highlighting the role of such diazepane derivatives in fluorine chemistry (Zhu, Ni, Zhao, & Hu, 2010).

Epoxidation Catalysis

Manganese(III) complexes with diazepane-based ligands have been studied for their catalytic ability in olefin epoxidation reactions. Sankaralingam and Palaniandavar (2014) investigated how the Lewis basicity of bisphenolate ligands affects the reactivity and selectivity in epoxidation, showing the potential of diazepane derivatives in tuning catalytic processes (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-19(2,3)16-5-7-18(8-6-16)25(22,23)21-11-4-10-20(12-13-21)17-9-14-24-15-17/h5-8,17H,4,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRWXLBHYQGTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

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